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Compound of Interest |

1-(3-
Compound Name: Chlorophenyl)cyclopentanecarboni
trile
CAS No.: 143328-16-9
Cat. No.: B130142

Chemical Identity & Core Properties

Compound Name: 1-(3-Chlorophenyl)cyclopentanecarbonitrile CAS Registry Number:
143328-16-9 Molecular Formula: C

H

CIN Molecular Weight: 205.68 g/mol [1][2]

Physical Characteristics[1][2][3][4][5][6][7][8]1[9][10]

o Appearance: Viscous, colorless to pale yellow liquid (at ambient temperature).[2]
e Boiling Point: ~145-150 °C at 10 mmHg (Predicted based on o-chloro isomer data).[1][2]

 Solubility: Highly soluble in organic solvents (DCM, EtOAc, THF, Toluene); insoluble in water.
[2]

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly
for identifying solvent residuals and side-products (e.g., mono-alkylated impurities).[1][2]
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Primary Route: Double alkylation of 3-chlorophenylacetonitrile with 1,4-dibromobutane (or 1-
bromo-4-chlorobutane) under phase-transfer catalysis (PTC) or using a strong base (NaH).[1]

[2]

Reaction Pathway Diagram

The following diagram illustrates the cyclization logic and potential failure points (mono-
alkylation).

— Alkylation 1
3-Chlorophenylacetonitrile

(C8HECIN) Kinetic Control) . Cyclization
Intermediate: (Intramolecular) 1-(3-Chlorophenyl)

I
Excess Reagent_ » Mono-alkylated species > cyclopentanecarbonitrile
I

1,4-Dibromobutane
+ NaH (or NaOH/TEBA)

Click to download full resolution via product page
Figure 1: Cyclization pathway via double nucleophilic substitution at the benzylic carbon.[1][2]

Spectroscopic Characterization

The following data sets represent the standard spectroscopic signature for high-purity (>98%)
material.

A. Infrared Spectroscopy (FT-IR)

The nitrile stretch is the diagnostic beacon for this molecule.[2]
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Frequency (cm

Vibration Mode

Structural Assignment

)
Nitrile stretch (Sharp,
2235+5 C=N C
(C=N) distinctive)
3060-3080 (C-H) Aromatic C-H stretch
Cyclopentyl aliphatic C-H
2960, 2870 C-H yelop y P ,
(C-H) (asymmetric/symmetric)
1590. 1570 Aromatic ring skeletal
’ (C=C) vibrations
Aryl chloride stretch
1080-1095 (Ar-Cl) (Characteristic of 3-Cl
substitution)
meta-Disubstituted benzene
780, 690 C-H ,
(C-H) out-of-plane bending

Interpretation Note: The absence of a broad peak at 3200-3400 cm

confirms the absence of water or unreacted acetamide byproducts.[2] A peak at ~1700 cm

would indicate hydrolysis to the amide or ketone impurity.[2]

B. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCI

, 400 MHz[2][3]

The symmetry of the cyclopentane ring is perturbed by the chiral center created if the ring

conformation is locked, but at room temperature, it typically presents as a simplified multiplet

system due to rapid ring flipping.[2]
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Shift (
Multiplicity Integration Assignment
ppm)
) Ar-H (C2, between CI
7.42 Singlet (broad) 1H
and quaternary C)
Ar-H (C4, C5, C6
7.30-7.25 Multiplet 3H remaining aromatic
protons)
Cyclopentyl C2/C5 (H
2.48 —-2.42 Multiplet 2H
- cis to Ar)
Cyclopentyl C2/C5 (H
2.10-1.95 Multiplet 4H
) + C3/C4
) Cyclopentyl C3/C4
1.90-1.80 Multiplet 2H

remaining

Diagnostic Logic:

e The "3-Chloro" Pattern: Unlike the para isomer (symmetric AA'BB' doublet pair) or ortho

isomer (complex multiplet shifted downfield), the meta isomer shows a distinct isolated

singlet-like peak around 7.42 ppm corresponding to the proton isolated between the Cl and

the alkyl group.

e Ring Protons: The protons adjacent to the nitrile/aryl group (C2/C5) are deshielded (~2.45

ppm) compared to the distal protons.

C. Carbon-13 NMR ( C NMR)

Solvent: CDCI

, 100 MHz
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Shift (
Type Assignment
ppm)
124.2 Quaternary C=N (Nitrile)
1445 Quaternary Ar-C1 (lpso to cyclopentyl)
134.8 Quaternary Ar-C3 (C-ClI)
130.1, 128.2, 126.5, 124.0 CH Aromatic CH carbons
Cyclopentyl C1 (Quaternar
53.5 Quaternary yclopenty @ Y
center)
308 CH Cyclopentyl C2/C5 (Adjacent
' to quaternary)
CH .
24.1 Cyclopentyl C3/C4 (Distal)

D. Mass Spectrometry (GC-MS [ ESI)

Method: Electron Impact (El), 70 eV.[2]

e Molecular lon (M

):

205 (100%) and 207 (32%).[2]

o Observation: The characteristic 3:1 intensity ratio confirms the presence of one Chlorine

atom.[2]

o Base Peak: Often

178 or 140 depending on ionization energy.[2]

o Key Fragmentation:

o (Loss of nitrile group).[2]

o Ring fragmentation.
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o (Chlorobenzyl cation equivalent).[2]

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, look for these specific spectral red flags:

Impurity

Detection Method

Spectral Marker

3-Chlorophenylacetonitrile

Singlet at

3.7 ppm (benzylic CH

(Starting Material) HNMR
)[112]
Strong double peaks at 3100—
3400 cm
1-(3-
Chlorophenyl)cyclopentanecar IR (NH
boxamide (Hydrolysis) ) and 1680 cm
(C=0).[1112]
Singlet at
Toluene/Solvent H NMR

2.36 ppm.[1][2]

References

e Accela ChemBio. (2024).[2] Certificate of Analysis: 1-(3-

Chlorophenyl)cyclopentanecarbonitrile (CAS 143328-16-9).[1][2][4] Accela ChemBio

Product Catalog. Link

» National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for
CID 137808 (Cyclopentanecarbonitrile analogs). PubChem.[2][5][6] Link

alkylation. Org. Synth. 1981, 60,[1][2] 53. Link[2]

NIST Chemistry WebBook.[2][7] Link

Organic Syntheses. (1981).[2] General methods for 1-arylcyclopentanecarbonitriles via

NIST Mass Spectrometry Data Center. (2024).[2] Mass Spectra of Chlorophenyl derivatives.

© 2026 BenchChem. All rights reserved.

6/8

Tech Support


http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://georganics.sk/chemical/13-cyclopentanedione/
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://georganics.sk/chemical/13-cyclopentanedione/
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://georganics.sk/chemical/13-cyclopentanedione/
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://www.benchchem.com/product/b130142?utm_src=pdf-body
https://www.benchchem.com/product/b130142?utm_src=pdf-body
https://georganics.sk/chemical/13-cyclopentanedione/
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://www.molaid.com/MS_400804
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.accelachem.com
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopentane
https://comptox.epa.gov/dashboard/chemical/properties/DTXSID00569783
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://georganics.sk/chemical/13-cyclopentanedione/
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.orgsyn.org
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
http://accelachem.com/cn/productview_goodsid_267227_goodscode_SY225625.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C6740858&Mask=4
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwebbook.nist.gov%2Fchemistry%2F
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Spectroscopic Data & Technical Profile: 1-(3-
Chlorophenyl)cyclopentanecarbonitrile[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
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cyclopentanecarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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